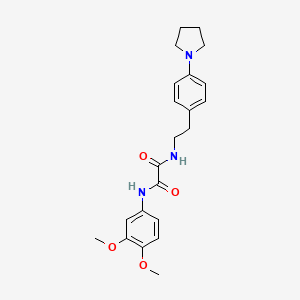

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

CAS No.: 954071-81-9

Cat. No.: VC6368771

Molecular Formula: C22H27N3O4

Molecular Weight: 397.475

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954071-81-9 |

|---|---|

| Molecular Formula | C22H27N3O4 |

| Molecular Weight | 397.475 |

| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |

| Standard InChI | InChI=1S/C22H27N3O4/c1-28-19-10-7-17(15-20(19)29-2)24-22(27)21(26)23-12-11-16-5-8-18(9-6-16)25-13-3-4-14-25/h5-10,15H,3-4,11-14H2,1-2H3,(H,23,26)(H,24,27) |

| Standard InChI Key | NYANPUFLTWRWJW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3)OC |

Introduction

N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound belonging to the oxalamide class, which are derivatives of oxalic acid. This compound features a unique molecular structure, incorporating a dimethoxyphenyl moiety and a pyrrolidine derivative, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves several steps, often utilizing solvents like dichloromethane or dimethylformamide to facilitate reactions. The process requires careful control of temperature and pH to optimize yield and purity.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, such as 3,4-dimethoxyaniline and 4-(pyrrolidin-1-yl)phenethylamine.

-

Formation of Oxalamide Linkage: The oxalamide functional group is formed through a condensation reaction between the carboxylic acid derivatives of the starting materials.

-

Purification: The final product is purified using techniques such as chromatography to achieve high purity.

Chemical Reactions:

-

Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

-

Amidation: The compound can react with amines to form new amide derivatives.

Potential Applications

This compound has potential applications in pharmacology and medicinal chemistry due to its structural complexity and biological activity. Research into its pharmacological effects, such as receptor binding affinities, is ongoing.

Potential Uses:

-

Pharmacological Research: Investigating its interactions with biological targets for potential therapeutic applications.

-

Materials Science: Exploring its properties for use in advanced materials.

Spectroscopic and Physical Data

While specific physical properties like melting point and boiling point are not widely reported, spectroscopic data such as IR, ¹H and ¹³C NMR, and mass spectrometry are crucial for characterizing the compound's structure and purity .

Spectroscopic Techniques:

-

IR Spectroscopy: Used to identify functional groups.

-

NMR Spectroscopy: Provides detailed structural information.

-

Mass Spectrometry: Confirms molecular weight and structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume